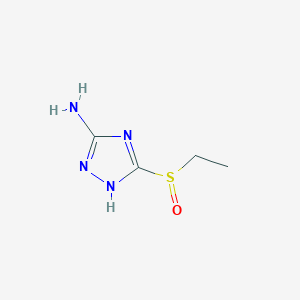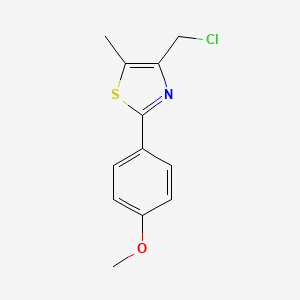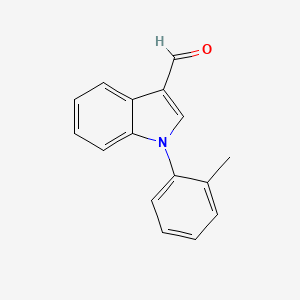
1-(2-Methylphenyl)indole-3-carboxaldehyde
Overview
Description
1-(2-Methylphenyl)indole-3-carboxaldehyde is a heterocyclic indole aldehyde . It is used as a reactant for the preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions, and for the synthesis of quinolinones via three-component Ugi reaction .
Synthesis Analysis
The synthesis of 1-(2-Methylphenyl)indole-3-carboxaldehyde involves several steps. One method involves the rapid one-flow synthesis of indoles via sequential 1,2-addition/nucleophilic substitution of indolyl-3-carbaldehydes . Another method involves the alkylation of indole-3-carboxaldehyde using powdered KOH and tris .Molecular Structure Analysis
The molecular structure of 1-(2-Methylphenyl)indole-3-carboxaldehyde consists of a 1-methylindole ring attached to a carboxaldehyde group . The empirical formula is C10H9NO, and the molecular weight is 159.18 .Chemical Reactions Analysis
1-(2-Methylphenyl)indole-3-carboxaldehyde can undergo several chemical reactions. For instance, it can be used in the preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions . It can also be used in the synthesis of quinolinones via a three-component Ugi reaction .Scientific Research Applications
Synthesis and Reactions
1-(2-Methylphenyl)indole-3-carboxaldehyde and its derivatives are key intermediates for preparing biologically active compounds and indole alkaloids. These derivatives are important precursors for synthesizing diverse heterocyclic derivatives due to their carbonyl groups facilitating C–C and C–N coupling reactions and reductions. Recent advances in the chemistry of 1H-indole-3-carboxaldehyde include different synthetic procedures for its derivatives and the exploitation of these derivatives as building blocks for many biologically active compounds (El-Sawy, Abo‐Salem, & Mandour, 2017).
Chemical Properties and Transformations
The compound demonstrates versatility in chemical transformations. For instance, 2-Chloro-1-methoxymethylindole-3-carboxaldehyde is an excellent substrate for nitrogen nucleophiles, leading to 2-substituted indoles. It is instrumental in synthesizing the TrpHis fragment of the bicyclic octapeptide moroidin (Comber & Moody, 1992).
Application in Organic Synthesis
This compound is used in organic synthesis, like in the palladium-catalyzed intramolecular annulation of alkynes, producing various gamma-carboline derivatives and heteropolycycles in good to excellent yields (Zhang & Larock, 2003). Additionally, one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent has been reported, demonstrating its application in creating diverse chemical structures (Majo & Perumal, 1996).
Role in Pharmaceutical Research
In pharmaceutical research, indole-3-carboxaldehydes, including 1-(2-Methylphenyl)indole-3-carboxaldehyde, undergo various reactions to form compounds with potential antibacterial activity. These synthetic processes are crucial for developing new therapeutic agents (Jain, Reddy, & Rao, 2011).
Safety And Hazards
1-(2-Methylphenyl)indole-3-carboxaldehyde may cause eye and skin irritation. It may be harmful if absorbed through the skin or if swallowed . No special precautions are necessary if used correctly, but it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .
Relevant Papers Several papers have been published on the synthesis and reactions of 1-(2-Methylphenyl)indole-3-carboxaldehyde . These papers provide valuable information on the chemical properties and potential applications of this compound.
properties
IUPAC Name |
1-(2-methylphenyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-6-2-4-8-15(12)17-10-13(11-18)14-7-3-5-9-16(14)17/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKUCWQWZMXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)indole-3-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



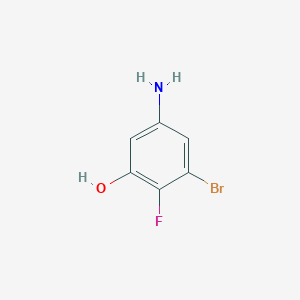


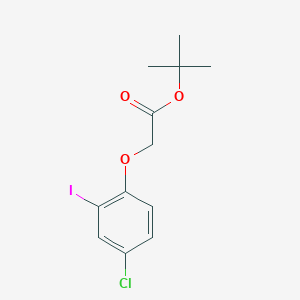
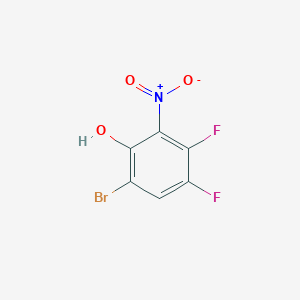
![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)
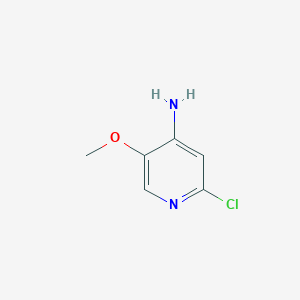
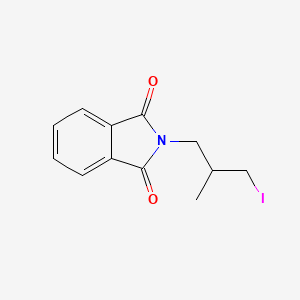
![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)
![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)
